Specific Scientific Field: Oncology, specifically the treatment of various types of cancer .
Summary of the Application: BIIB021 is an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 . Hsp90 is a target of substantial interest for cancer therapy as inhibition of Hsp90 results in the degradation of oncoproteins that drive malignant progression, inducing cell death .
Methods of Application: BIIB021 binds competitively with geldanamycin in the ATP-binding pocket of Hsp90 . In tumor cells, BIIB021 induced the degradation of Hsp90 client proteins including HER-2, AKT, and Raf-1 and up-regulated expression of the heat shock proteins Hsp70 and Hsp27 .
Results or Outcomes: BIIB021 treatment resulted in growth inhibition and cell death in cell lines from a variety of tumor types at nanomolar concentrations . Oral administration of BIIB021 led to the degradation of Hsp90 client proteins measured in tumor tissue and resulted in the inhibition of tumor growth in several human tumor xenograft models .
Specific Scientific Field: Hematology, specifically the treatment of blood malignancies .
Summary of the Application: BIIB021 is a promising therapeutic strategy for blood malignancies . Hsp90 inhibitors can target the ATP domain of Hsp90 and prohibit its exchange of ADP for ATP, leading to the degradation of client proteins and disruption of signaling cascades .
Methods of Application: BIIB021 can overcome multidrug resistance and potentiate the effects of other therapeutics . Phase I/II trials have been conducted to evaluate the dosing schedules and activity of this agent .
Results or Outcomes: Beyond degrading oncogenic protein, BIIB021 can overcome multidrug resistance and potentiate the effects of other therapeutics . The present review focuses on the antitumor profile of BIIB021 .
Specific Scientific Field: Pharmacology, specifically overcoming drug resistance in cancer treatment .
Summary of the Application: BIIB021 stimulates apoptotic signaling pathways and blocks metastasis and drug resistance mechanisms in a wide variety of cancer types .
Results or Outcomes: Pre-clinical studies reported that BIIB021 stimulates apoptotic signaling pathways and blocks metastasis and drug resistance mechanisms in a wide variety of cancer types .
Specific Scientific Field: Oncology, specifically the treatment of solid tumors .
Results or Outcomes: Studies to investigate the antitumor effects of BIIB021 showed activity on both daily and intermittent dosing schedules, providing dose schedule flexibility for clinical studies . Assays measuring the HER-2 protein in tumor tissue and the HER-2 extracellular domain in plasma were used to show interdiction of the Hsp90 pathway and utility as potential biomarkers in clinical trials for BIIB021 .
Specific Scientific Field: Endocrinology, specifically the treatment of thyroid carcinoma .
Summary of the Application: BIIB021 has been shown to induce cell death in thyroid carcinoma cell lines .
Results or Outcomes: Research illustrated that BIIB021 induced the cell death of thyroid carcinoma cell lines (8505C and TPC-1) by degrading Hsp90 client proteins . Furthermore, cotreatment with BIIB021 and histone acetyltransferase inhibitor triptolide demonstrated a combined effect in regards to cytotoxicity induction .
Specific Scientific Field: Hematology, specifically the treatment of hematopoietic malignancies .
Results or Outcomes: Phase I/II trials have been conducted to evaluate the dosing schedules and activity of this agent . The present review focuses on the antitumor profile of BIIB021 .
Specific Scientific Field: Hematology, specifically the treatment of primary effusion lymphoma (PEL) .
Summary of the Application: BIIB021, a purine scaffold–based orally administrable Hsp90 inhibitor, shows preferential cytotoxicity toward PEL cells as compared with non-PEL cells .
Results or Outcomes: The cytotoxic effect of BIIB021 against PEL was associated with induction of cell-cycle arrest and apoptosis .
BIIB021, also known as CNF2024, is a synthetic small-molecule inhibitor specifically designed to target heat shock protein 90 (Hsp90). This compound operates by binding to the ATP-binding pocket of Hsp90, inhibiting its chaperone function, and leading to the degradation of various oncoproteins that contribute to tumor progression. The structural formula of BIIB021 is C₁₄H₁₅ClN₆O, and it has a molecular weight of approximately 318.76 g/mol .
BIIB021 primarily functions through competitive inhibition of Hsp90. Upon binding to the ATP-binding site, it disrupts the normal chaperone activity of Hsp90, which is crucial for the stabilization and activation of numerous client proteins involved in cancer cell proliferation. This inhibition leads to the degradation of critical oncoproteins such as HER-2, AKT, and Raf-1 . The compound's mechanism can be summarized as follows:
BIIB021 exhibits significant biological activity against various cancer cell lines. It has shown potent antitumor effects in preclinical models, including human tumor xenografts. The compound's efficacy is demonstrated through:
Clinical studies have indicated that BIIB021 can be administered intermittently while maintaining its antitumor effects, which is advantageous for treatment regimens .
The synthesis of BIIB021 involves several steps that yield a purine-based structure. The key steps typically include:
The straightforward synthesis pathway has been noted as a significant advantage for further development and optimization .
BIIB021 is primarily investigated for its potential in cancer therapy due to its ability to inhibit Hsp90, which plays a critical role in cancer cell survival and proliferation. Its applications include:
Interaction studies have focused on understanding how BIIB021 impacts various signaling pathways through its action on Hsp90. Key findings include:
Several compounds exhibit similar mechanisms or structures to BIIB021, particularly within the class of Hsp90 inhibitors. Notable examples include:
Compound Name | Structure Type | Potency (IC50) | Unique Features |
---|---|---|---|
Geldanamycin | Natural product | ~10 nM | First identified Hsp90 inhibitor; not orally bioavailable |
17-AAG | Semi-synthetic | ~20 nM | Analog of geldanamycin; used in clinical trials |
PU-H71 | Synthetic | ~50 nM | Selective for Hsp90; shows promise in solid tumors |
EC144 | Synthetic | ~1 µM | Developed based on structural insights from BIIB021 |
BIIB021 stands out due to its oral bioavailability and its specific design as a purine derivative that allows it to effectively inhibit Hsp90 while being suitable for varied dosing schedules .
Irritant